molecular formula C6H9N3S B3042010 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide CAS No. 465514-35-6

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide

Cat. No.: B3042010
CAS No.: 465514-35-6
M. Wt: 155.22 g/mol
InChI Key: JKZIEBRXQNOYPY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide is a heterocyclic compound with the molecular formula C6H9N3S. It is characterized by a five-membered ring containing two nitrogen atoms and a carbothioamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, which influence their reactivity, applications, and biological activities.

Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZIEBRXQNOYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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